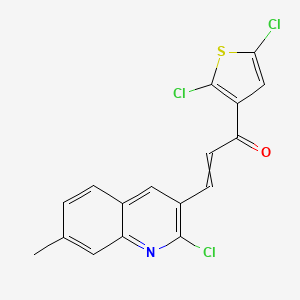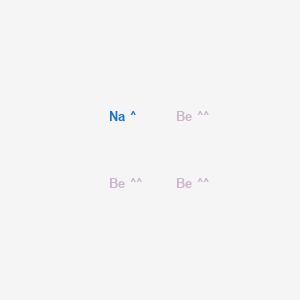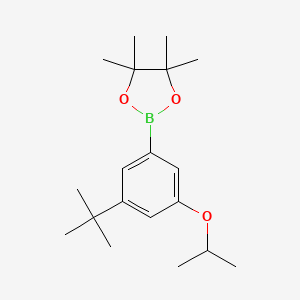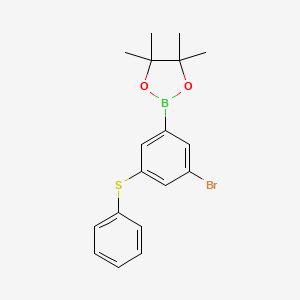![molecular formula C11H9F3INO B12632361 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile CAS No. 920334-22-1](/img/structure/B12632361.png)
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile is an organic compound with the molecular formula C11H9F3INO It is characterized by the presence of an iodo group, a trifluoromethyl group, and a butanenitrile moiety attached to a phenoxy ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile typically involves the reaction of 2-iodo-5-(trifluoromethyl)phenol with 4-bromobutanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenoxy ring can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Coupling Reactions: Formation of biaryl or alkyne derivatives.
Aplicaciones Científicas De Investigación
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The presence of the iodo and trifluoromethyl groups can influence its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-5-(trifluoromethyl)pyridine
- 4-Iodo-2-(trifluoromethyl)benzonitrile
- 2-Iodo-5-(trifluoromethyl)phenol
Uniqueness
4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the iodo and trifluoromethyl groups enhances its utility in various synthetic and research applications compared to similar compounds.
Propiedades
Número CAS |
920334-22-1 |
|---|---|
Fórmula molecular |
C11H9F3INO |
Peso molecular |
355.09 g/mol |
Nombre IUPAC |
4-[2-iodo-5-(trifluoromethyl)phenoxy]butanenitrile |
InChI |
InChI=1S/C11H9F3INO/c12-11(13,14)8-3-4-9(15)10(7-8)17-6-2-1-5-16/h3-4,7H,1-2,6H2 |
Clave InChI |
MRHGZQVILNYJCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)OCCCC#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


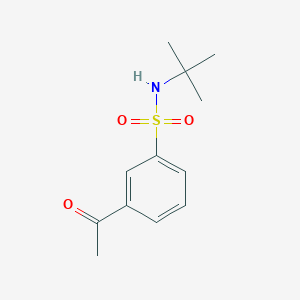
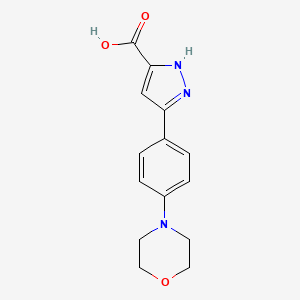
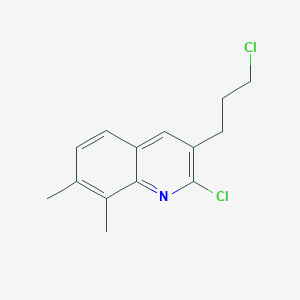

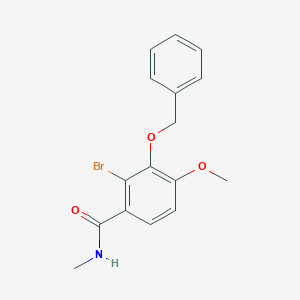
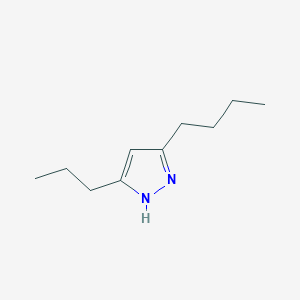
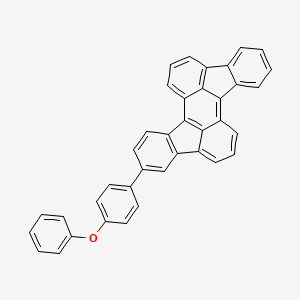
![tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate](/img/structure/B12632348.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-fluoro-, 1,1-dimethylethyl ester](/img/structure/B12632349.png)

